molecular formula C10H10N2O2 B1662533 Procodazole CAS No. 23249-97-0

Procodazole

Cat. No. B1662533
Key on ui cas rn: 23249-97-0
M. Wt: 190.20 g/mol
InChI Key: XYWJNTOURDMTPI-UHFFFAOYSA-N
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Patent
US06114532

Procedure details

Hydrogen chloride gas is introduced into a suspension of 10 g (52.5 mmol) of 2-benzimidazole-propionic acid refluxing in 250 ml absolute ethanol over 1 hour. Then the mixture is concentrated by evaporation, the residue is dissolved in water and made alkaline with concentrated ammonia. Then it is extracted with ethyl acetate, the combined organic extracts are washed with water, dried and concentrated by evaporation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[NH:4][C:3]=1[CH2:11][CH2:12][C:13]([OH:15])=[O:14].[CH2:16](O)[CH3:17]>>[NH:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)CCC(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture is concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
Then it is extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts are washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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